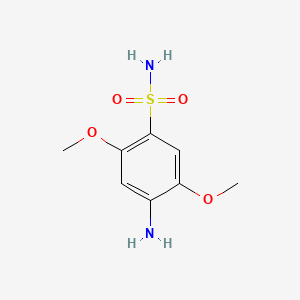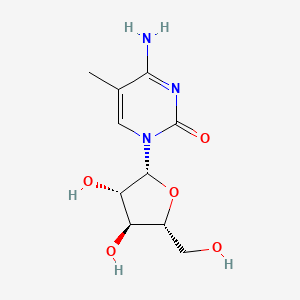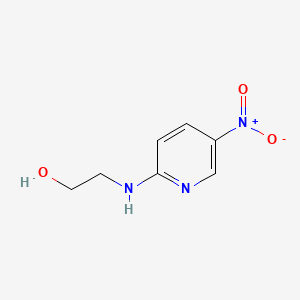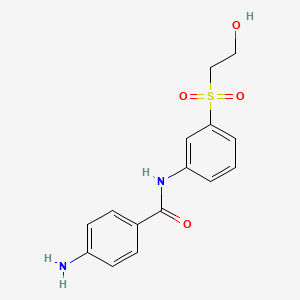![molecular formula C7H13N B1266531 Bicyclo[2.2.1]heptan-2-amine CAS No. 822-98-0](/img/structure/B1266531.png)
Bicyclo[2.2.1]heptan-2-amine
描述
作用机制
Target of Action
Bicyclo[2.2.1]heptan-2-amine primarily targets the CXC chemokine receptors (CXCRs) , specifically CXCR2 . CXCRs correspond to cytokines of the CXC chemokine family and play a crucial role in the immune response and inflammation. CXCR2 is found to be 77% homologous to CXCR1 .
Mode of Action
This compound acts as an antagonist to the chemokine receptor CXCR2 . It exhibits good antagonistic activity (CXCR2 IC 50 = 48 nM) and good selectivity (CXCR1 IC 50 / CXCR2 IC 50 = 60.4) . This means it binds to the CXCR2 receptor and blocks its activation, thereby inhibiting the downstream effects triggered by the receptor.
Biochemical Pathways
The CXCR1 and CXCR2 receptors can be activated by chemokine CXCL8 (interleukin-8, IL-8) and granulocyte chemotactic protein-2 . Furthermore, CXCR2 can also be activated by several other ELR+ CXC chemokines, including neutrophil-activating peptides and growth-related oncogenes . By acting as an antagonist to CXCR2, this compound disrupts these pathways and their downstream effects.
Pharmacokinetics
This compound exhibits high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), as well as in rat and human plasma . In vivo pharmacokinetic studies in rats indicated that it has an excellent PK profile (10 mg kg −1 po, Cmax = 2863 ng mL −1, t1/2 = 2.58 h) .
Result of Action
The antagonistic action of this compound on CXCR2 has been proposed as a new strategy for the treatment of metastatic cancer . An in vitro biological assay demonstrated its good anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it showed an extremely high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma . . This suggests that the compound’s action can be affected by the specific biochemical environment in which it is present.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptan-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the amination of bicyclo[2.2.1]heptane derivatives using ammonia or amines under high-pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of bicyclo[2.2.1]heptane derivatives. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield different amine derivatives depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, primary and secondary amines
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptan-2-one
Reduction: Various amine derivatives
Substitution: Substituted bicyclo[2.2.1]heptan-2-amines
科学研究应用
Bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without the amine group.
Bicyclo[2.2.1]heptan-2-one: The ketone derivative of bicyclo[2.2.1]heptane.
Norbornene: A related bicyclic compound with a double bond.
Uniqueness
Bicyclo[2.2.1]heptan-2-amine is unique due to its rigid bicyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This compound’s ability to act as a ligand and its potential therapeutic applications set it apart from other similar bicyclic compounds .
属性
IUPAC Name |
bicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953127 | |
| Record name | Bicyclo[2.2.1]heptan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-98-0, 7242-92-4, 31002-73-0 | |
| Record name | 2-Aminonorbornane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptan-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-2-Bornanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007242924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | endo-2-Aminonorbornane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornanamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]heptan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Exo-2-bornanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do Bicyclo[2.2.1]heptan-2-amine derivatives interact with nicotinic receptors and what are the downstream effects?
A1: Studies have shown that specific this compound derivatives, particularly those with a pyridinyl substituent at the 3-position, exhibit affinity for nicotinic acetylcholine receptors (nAChRs). [, ] These compounds demonstrate subtype selectivity, with some showing preference for α4β2 over α7 nAChRs. [] The endo isomers generally displayed higher affinity compared to the exo isomers. [] Depending on the specific substitutions, these compounds can act as either agonists or antagonists at these receptors. For instance, while compounds 1a and 2a (3-(pyridin-3-yl)this compound derivatives) displayed antagonistic properties at α4β2 nAChRs, they acted as full agonists at α7 and α3β2 subtypes. [] The downstream effects of these interactions vary depending on the targeted nAChR subtype and the compound's agonist/antagonist activity.
Q2: What is the impact of structural modifications on the activity and selectivity of this compound derivatives?
A2: Structure-activity relationship (SAR) studies indicate that modifications to the this compound scaffold significantly influence its binding affinity and selectivity for different nAChR subtypes. [, ] For example, introducing a pyridinyl group at the 3-position and varying its position and substitution pattern impacted both the affinity and subtype selectivity. [, ] Furthermore, the degree of methylation on the amine group also influenced the binding affinity. [] These findings highlight the importance of specific structural features for interactions with nAChRs and the potential for fine-tuning these interactions through targeted chemical modifications.
Q3: What is known about the toxicity of this compound derivatives?
A3: Toxicity studies were conducted on novel N-substituted Bicyclo[2.2.1]heptan-2-amines designed as NMDA receptor antagonists. [] These compounds showed dose-dependent toxicity above 100 μM in both MDCK (kidney epithelial cells) and N2a (neuroblastoma cells), with IC50 values exceeding 150 μM. [] Notably, compound 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)this compound (5a) displayed a favorable toxicity profile in both cell lines, suggesting a potentially acceptable therapeutic index. [] Further research is needed to fully elucidate the toxicological profile of this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















